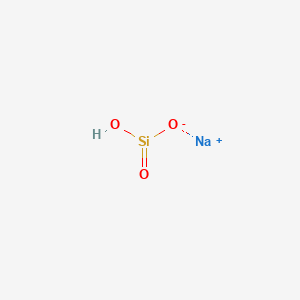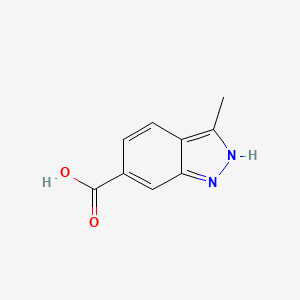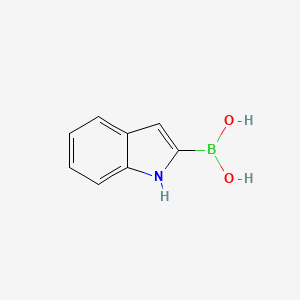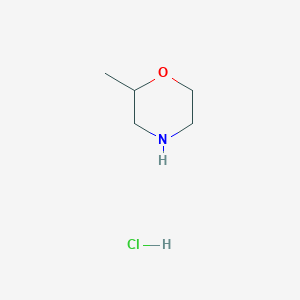
ヒドロキシ(オキソ)シラノラートナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hydroxy(oxo)silanolate, also known as silicic acid sodium salt, is an inorganic compound with the molecular formula HNaO3Si. It is a derivative of silicic acid and is commonly referred to as sodium silicate. This compound is known for its versatile applications in various industries, including detergents, adhesives, and construction materials .
科学的研究の応用
Sodium hydroxy(oxo)silanolate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-based compounds and materials.
Biology: It has applications in the preparation of biological buffers and as a stabilizing agent in certain biochemical reactions.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: It is widely used in the production of detergents, adhesives, and as a corrosion inhibitor in various industrial processes
作用機序
Target of Action
Sodium hydroxy(oxo)silanolate, also known as sodium silicate, is a versatile compound with a wide range of targets. It primarily interacts with various inorganic and organic substances, acting as a binder, detergent, and soil stabilizer .
Mode of Action
The mode of action of Sodium hydroxy(oxo)silanolate involves the formation of silanolate anions, which are the active center in the propagation reaction in which the chain length is extended . This process is part of the anionic ring-opening polymerization, often used for the synthesis of high molecular weight polymers .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of silicon-based materials and in the prevention of chloride ion attack in water systems .
Pharmacokinetics
It’s known that the compound is soluble in water, which can influence its bioavailability .
Result of Action
The result of Sodium hydroxy(oxo)silanolate’s action can vary depending on its application. In industrial settings, it can lead to the formation of high molecular weight polymers . In water systems, it can prevent chloride ion attack, contributing to the system’s stability .
Action Environment
The action of Sodium hydroxy(oxo)silanolate can be influenced by environmental factors. For instance, its efficacy in preventing chloride ion attack in water systems can be affected by the concentration of the compound in the water . Furthermore, its stability can be influenced by factors such as pH and temperature .
生化学分析
Biochemical Properties
Sodium hydroxy(oxo)silanolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in certain biochemical processes, facilitating the conversion of substrates into products. The compound’s interaction with enzymes such as silicatein can lead to the formation of silica-based structures Additionally, sodium hydroxy(oxo)silanolate can bind to proteins, altering their conformation and activity
Cellular Effects
Sodium hydroxy(oxo)silanolate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, sodium hydroxy(oxo)silanolate can affect cellular metabolism by influencing the activity of metabolic enzymes and the availability of metabolic substrates.
Molecular Mechanism
The molecular mechanism of sodium hydroxy(oxo)silanolate involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For instance, sodium hydroxy(oxo)silanolate can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium hydroxy(oxo)silanolate can change over time. The compound’s stability and degradation are important factors to consider. Sodium hydroxy(oxo)silanolate is generally stable under standard laboratory conditions, but it can degrade over time when exposed to acidic or basic environments . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of sodium hydroxy(oxo)silanolate vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing bone mineralization or promoting wound healing . At high doses, sodium hydroxy(oxo)silanolate can exhibit toxic or adverse effects, including tissue damage, inflammation, and organ dysfunction. Threshold effects are observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism. Understanding these dosage effects is essential for determining safe and effective usage levels in biomedical applications.
Metabolic Pathways
Sodium hydroxy(oxo)silanolate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For example, the compound can be metabolized by silicatein enzymes, leading to the formation of silica-based structures Additionally, sodium hydroxy(oxo)silanolate can influence metabolic flux by altering the activity of key metabolic enzymes, affecting the levels of metabolites and the overall metabolic balance within cells
Transport and Distribution
The transport and distribution of sodium hydroxy(oxo)silanolate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis or facilitated diffusion, depending on its concentration and the presence of specific transporters . Once inside the cell, sodium hydroxy(oxo)silanolate can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to extracellular matrix components.
Subcellular Localization
Sodium hydroxy(oxo)silanolate exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . For instance, sodium hydroxy(oxo)silanolate can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Additionally, the compound’s localization to mitochondria can affect mitochondrial function and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions: Sodium hydroxy(oxo)silanolate can be synthesized through several methods:
Dry Method: This involves mixing soda ash (sodium carbonate) and silicon dioxide in a specific proportion and melting the mixture.
Alternative Method: Another method involves reacting sodium sulfate (Glauber’s salt) with pulverized coal and silica sand.
Industrial Production Methods: In industrial settings, sodium hydroxy(oxo)silanolate is often produced by mixing Trona (a naturally occurring mineral), silica sand, and pulverized coal in specific proportions. The mixture is then subjected to a melting reaction to yield the desired compound .
化学反応の分析
Types of Reactions: Sodium hydroxy(oxo)silanolate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form different silicon-based compounds.
Reduction: Under specific conditions, it can be reduced to form other silicon derivatives.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Reaction Conditions: These reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions include various silicon-based compounds, such as silicon dioxide and other silicates .
類似化合物との比較
Sodium hydroxy(oxo)silanolate can be compared with other similar compounds, such as:
Sodium Silicate: Both compounds share similar properties and applications, but sodium silicate is often used in a broader range of industrial applications.
Potassium Silicate: This compound is similar in structure but contains potassium instead of sodium. It is used in similar applications but may offer different solubility and reactivity properties.
Calcium Silicate: This compound is used in construction materials and has different mechanical properties compared to sodium hydroxy(oxo)silanolate
Uniqueness: Sodium hydroxy(oxo)silanolate is unique due to its specific reactivity with silicon-based substrates and its versatility in various industrial applications. Its ability to form stable complexes with other metal ions makes it a valuable compound in both research and industrial settings .
特性
IUPAC Name |
sodium;hydroxy-oxido-oxosilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.HO3Si/c;1-4(2)3/h;1H/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYJCUIKDCQRDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNaO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.081 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)


![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)








